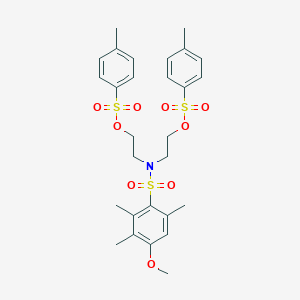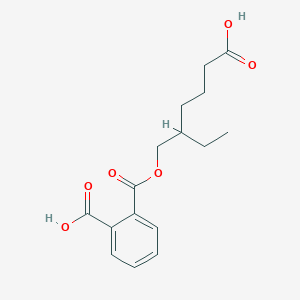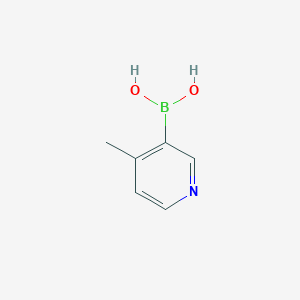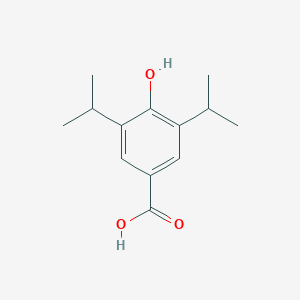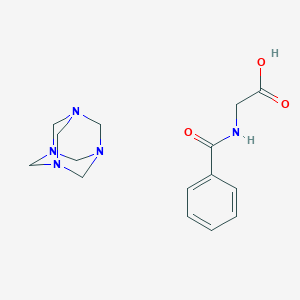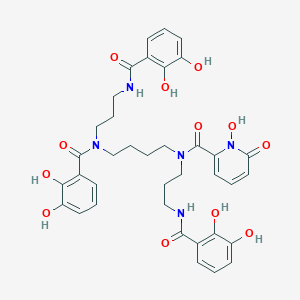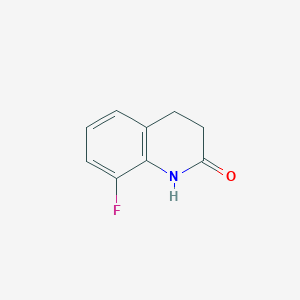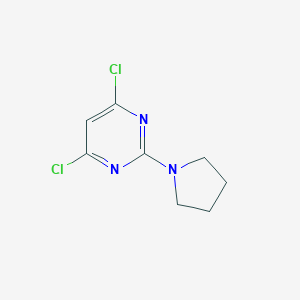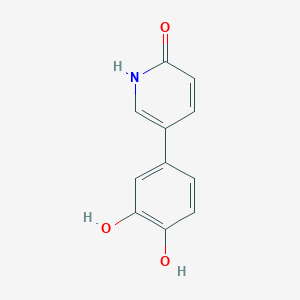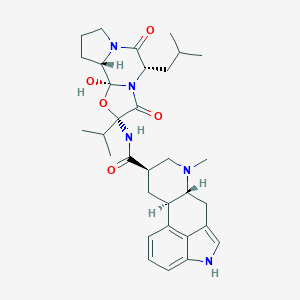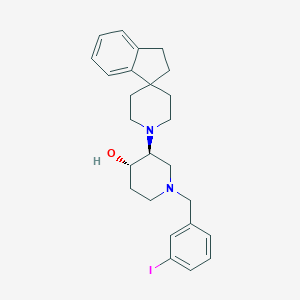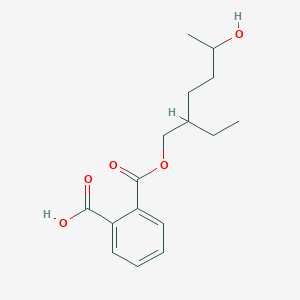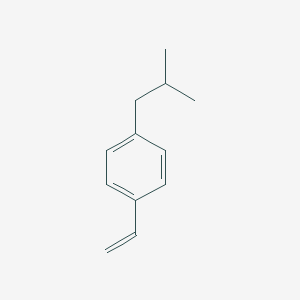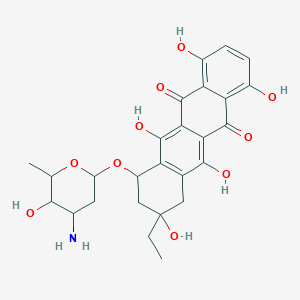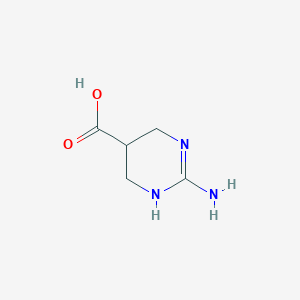
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (AP5) is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a derivative of pyrimidine and has been found to exhibit a variety of biochemical and physiological effects.
科学研究应用
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Studies have shown that 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid can inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the pathogenesis of these disorders.
作用机制
The mechanism of action of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid involves its ability to inhibit the activity of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and is critical for learning and memory. However, overactivation of the NMDA receptor can lead to excitotoxicity, which is associated with neurological disorders such as epilepsy and Alzheimer's disease. By inhibiting the activity of the NMDA receptor, 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid can prevent excitotoxicity and potentially treat these disorders.
生化和生理效应
In addition to its potential therapeutic applications, 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid has been found to exhibit a variety of biochemical and physiological effects. Studies have shown that 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of mood, motivation, and reward. Additionally, 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid has been found to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
实验室实验的优点和局限性
One of the advantages of using 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid in lab experiments is its ability to selectively inhibit the activity of the NMDA receptor. This allows for the study of the role of this receptor in various biological processes. However, one limitation of using 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid is its potential toxicity. Studies have shown that high doses of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid can lead to neurotoxicity and cell death.
未来方向
There are several future directions for the study of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid. One direction is the development of more selective and potent NMDA receptor inhibitors. Another direction is the investigation of the potential therapeutic applications of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the antioxidant properties of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid may have potential applications in the treatment of other diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid is a compound that has been extensively studied for its potential therapeutic applications. Its ability to selectively inhibit the activity of the NMDA receptor makes it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. However, further research is needed to fully understand its mechanism of action and potential applications in other diseases.
合成方法
The synthesis of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid can be achieved through a variety of methods. One of the most common methods involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as piperidine. This reaction results in the formation of ethyl 2-amino-4,5,6,7-tetrahydro-1H-pyrimidine-5-carboxylate, which can then be hydrolyzed to yield 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid.
属性
CAS 编号 |
158832-73-6 |
|---|---|
产品名称 |
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid |
分子式 |
C5H9N3O2 |
分子量 |
143.14 g/mol |
IUPAC 名称 |
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C5H9N3O2/c6-5-7-1-3(2-8-5)4(9)10/h3H,1-2H2,(H,9,10)(H3,6,7,8) |
InChI 键 |
PZWMQJZDDYQYGN-UHFFFAOYSA-N |
SMILES |
C1C(CN=C(N1)N)C(=O)O |
规范 SMILES |
C1C(CN=C(N1)N)C(=O)O |
同义词 |
5-Pyrimidinecarboxylicacid,2-amino-1,4,5,6-tetrahydro-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



